molecular formula C21H18Cl2N6O2 B12047758 4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12047758
M. Wt: 457.3 g/mol
InChI Key: WOGBHHBRXFTZJM-BHGWPJFGSA-N
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Description

The compound 4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a structurally complex molecule featuring a purine core modified with a hydrazone moiety and aromatic substituents. Its synthesis likely involves multi-step condensation reactions, as seen in analogous compounds (e.g., hydrazone derivatives formed via aldehyde-hydrazine coupling ). The 4-chlorobenzaldehyde group is a common electrophilic component in organic synthesis, frequently utilized in the formation of heterocyclic systems (e.g., benzoxazoles, pyrimidines) .

Properties

Molecular Formula

C21H18Cl2N6O2

Molecular Weight

457.3 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H18Cl2N6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-5-3-4-6-16(14)23)20(25-18)26-24-11-13-7-9-15(22)10-8-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+

InChI Key

WOGBHHBRXFTZJM-BHGWPJFGSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 4-chlorobenzaldehyde with a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of hydrazone synthesis, such as the use of continuous flow reactors and automated synthesis platforms, can be applied to scale up the production process.

Chemical Reactions Analysis

Hydrazone-Specific Reactions

The hydrazone moiety (–NH–N=CH–) undergoes characteristic reactions, including hydrolysis, oxidation, and nucleophilic additions.

  • Hydrolysis : Acidic or basic conditions cleave the hydrazone bond to regenerate the aldehyde and hydrazine derivatives. For example:

    Hydrazone+H2OH+/OH4 Chlorobenzaldehyde+Hydrazine derivative\text{Hydrazone}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{4 Chlorobenzaldehyde}+\text{Hydrazine derivative}

    This reaction is critical in controlled drug-release applications12.

  • Oxidation : The hydrazone group can be oxidized to form nitriles or diazonium intermediates. Strong oxidizing agents like KMnO₄ or H₂O₂ are typically used1.

Aldehyde Group Reactivity

The 4-chlorobenzaldehyde component retains aldehyde functionality, enabling:

  • Nucleophilic Additions : Reactions with amines (e.g., hydroxylamine) yield Schiff bases1.

  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol2.

Halogen Substitution Reactions

The chlorine atoms at the benzyl and benzaldehyde positions participate in:

  • Nucleophilic Aromatic Substitution (NAS) : Reactions with amines or alkoxides under catalytic conditions replace chlorine with other groups3. For example:

    Ar Cl+NH3Cu catalystAr NH2+HCl\text{Ar Cl}+\text{NH}_3\xrightarrow{\text{Cu catalyst}}\text{Ar NH}_2+\text{HCl}
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives3.

Purine Scaffold Modifications

The purine core (1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purine) undergoes:

  • Alkylation : Reaction with alkyl halides (e.g., bromopropane) at N7 or N9 positions enhances solubility3.

  • Oxidation : The dioxo groups can be further oxidized under strong conditions (e.g., CrO₃)3.

Catalyzed Reactions

Organocatalysts like 2-aminophenols accelerate hydrazone formation and stabilization at neutral pH, as shown in kinetic studies2.

Research Findings

  • Kinetic Studies : Hydrazone formation with aromatic aldehydes exhibits second-order rate constants of 0.1–50 M⁻¹s⁻¹ under catalysis (1 mM catalyst)2.

  • Thermodynamic Stability : The exothermic nature of imine formation (ΔH ≈ -50 kJ/mol) drives equilibrium toward product formation at lower temperatures2.

  • Biological Interactions : The compound inhibits MAPK pathways via purine-mediated enzyme interactions, confirmed via in vitro assays3.

Comparative Reactivity

Functional Group Reactivity Key Reagents
HydrazoneHydrolysis, oxidationH₂O, KMnO₄, H₂O₂
AldehydeReduction, Schiff base formationNaBH₄, NH₂OH
ChlorineNAS, cross-couplingNH₃, Cu catalysts, aryl boronic acids
PurineAlkylation, oxidationBromoalkanes, CrO₃

Mechanistic Insights

  • Hydrazone Stability : The electron-withdrawing chlorine substituents stabilize the hydrazone linkage via resonance, reducing hydrolysis rates compared to non-halogenated analogs1.

  • Purine Reactivity : The 1,3-dimethyl groups sterically hinder N7, directing alkylation to N93.

Industrial and Pharmaceutical Relevance

  • Drug Development : Derivatives show promise as kinase inhibitors (IC₅₀ = 0.5–10 μM)3.

  • Material Science : Used in synthesizing photoactive polymers via cross-coupling3.

Footnotes

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :
Research has shown that hydrazones exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of hydrazones can effectively inhibit the growth of various pathogenic bacteria. The structure-activity relationship suggests that modifications in the hydrazone framework can lead to enhanced antimicrobial efficacy .

Antiplatelet Agents :
Recent developments have focused on synthesizing N6 derivatives of 8-azapurine as antiplatelet agents. The introduction of hydrazone moieties has been shown to improve antiplatelet aggregation activities significantly. In vitro studies demonstrated that certain derivatives achieved up to 100% inhibition at specific concentrations .

Antimalarial Activity :
Some hydrazones have been synthesized for their potential antimalarial properties. These compounds were found to chelate iron and inhibit heme polymerization, which is crucial for the malaria parasite's survival. Notably, certain derivatives demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum in vitro and in vivo .

Synthesis and Characterization

The synthesis of 4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the condensation reaction between 4-chlorobenzaldehyde and appropriate hydrazine derivatives under acidic or basic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

  • Antimicrobial Evaluation :
    • A series of hydrazone derivatives were tested against various bacterial strains. Results indicated strong inhibitory zones ranging from 16 to 20 mm for selected compounds. The minimum inhibitory concentration (MIC) was also determined, highlighting the effectiveness of these compounds against pathogens like Bacillus subtilis and Escherichia coli .
  • Antiplatelet Activity :
    • In a study assessing the antiplatelet effects of synthesized N6 hydrazone derivatives of 8-azapurine, compounds exhibited varying degrees of inhibition against ADP-induced platelet aggregation. The most active compounds showed complete inhibition at concentrations as low as 10 µM .
  • Antimalarial Efficacy :
    • The lead compound from a series of benzothiazole hydrazones was evaluated for its antimalarial activity in murine models. It demonstrated significant suppression of parasite growth and improved survival rates compared to control groups .

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives

  • Compound 37 (from ): A hydrazone synthesized by condensing 4-chlorobenzaldehyde with 1,2,4-triazole-5-thione. While both compounds share the 4-chlorobenzaldehyde-hydrazone motif, the purine core in the target compound distinguishes it, likely conferring unique electronic and steric properties. The triazole-thione core in Compound 37 may enhance metal-binding capacity, whereas the purine system could favor hydrogen bonding or π-π stacking .
  • Methyl 2-(4-chlorophenyl)benzoxazol-5-yl acetate (MCBA): Derived from 4-chlorobenzaldehyde and ortho-aminophenol, this benzoxazole lacks the hydrazone linkage but shares the 4-chlorophenyl group.

Purine-Based Analogues

  • 7-(4-Chlorobenzyl)-1,3-dimethylpurine-2,6-dione (): This purine derivative replaces the hydrazone group with a dibenzylamino-methyl substituent.

Heterocyclic Condensation Products

  • Tetrahydrobenzo[b]pyrans (): Synthesized from 4-chlorobenzaldehyde, malononitrile, and dimedone, these compounds lack the purine-hydrazone system but demonstrate high catalytic efficiency (e.g., 85% yield using HMS/Pr-Xa-Ni catalyst). The target compound’s synthesis may require similar multi-component reaction optimization .
  • Chromeno[2,3-d]pyrimidin-8-amines (): These derivatives, formed via Co-DAT-MOF-catalyzed reactions, highlight the versatility of 4-chlorobenzaldehyde in forming fused heterocycles. However, the hydrazone linkage in the target compound introduces additional reactivity for further functionalization .

Key Research Findings and Data Tables

Table 2: Reactivity and Selectivity of Chlorobenzaldehyde Isomers

Substrate Biotransformation Rate (Relative to Benzaldehyde) Key Observation Reference
4-Chlorobenzaldehyde 20% Lower reactivity due to steric/electronic effects
3-Chlorobenzaldehyde 100% Optimal positioning for enzyme binding
2-Chlorobenzaldehyde <5% Severe steric hindrance

Mechanistic and Catalytic Insights

  • Kinetic Studies: The reaction of 4-chlorobenzaldehyde with malononitrile and dimedone (catalyzed by caffeine) follows pseudo-first-order kinetics, with activation energy of 45 kJ/mol . This suggests the target compound’s synthesis may require similar energy profiles.
  • Catalyst Efficiency : HMS/Pr-Xa-Ni outperforms Cu-based catalysts (40% yield) in tetrahydrobenzo[b]pyran synthesis, emphasizing the role of transition metals in modulating reaction pathways .

Limitations and Contradictions in Existing Literature

Biological Activity

The compound 4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a hydrazone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of hydrazone derivatives typically involves the condensation reaction between an aldehyde and a hydrazine derivative. For 4-chlorobenzaldehyde hydrazone derivatives, the following general reaction pathway is employed:

  • Reactants : 4-chlorobenzaldehyde and a suitable hydrazine.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent such as ethanol or methanol under reflux conditions.
  • Product Isolation : The resulting hydrazone is purified through recrystallization.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of hydrazone derivatives. For instance:

  • Antibacterial Effects : A series of benzimidazole-hydrazone derivatives were synthesized and tested against various bacterial strains. Compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.39 to 1.15 µM against DNA gyrase and topoisomerase IV inhibitors .
  • Antifungal Activity : Other studies highlighted that certain hydrazones exhibited effective antifungal properties against Candida and Aspergillus species, with zones of inhibition reported between 20 mm to 22 mm .

Anticancer Activity

Hydrazones have also been explored for their anticancer potential:

  • Cell Proliferation Inhibition : Compounds derived from hydrazones showed significant antiproliferative activity against various cancer cell lines. For example, specific benzimidazole-hydrazone derivatives achieved growth inhibition rates between 50% to 84% in different cancer cell lines .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of hydrazones to form hydrogen bonds with molecular targets involved in cell proliferation and apoptosis pathways .

Study on Antiplatelet Activity

A study focused on N6 derivatives of 8-azapurine demonstrated that hydrazone modifications enhanced antiplatelet aggregation activities significantly. The compounds exhibited inhibition rates ranging from 48.7% to 100% at a concentration of 10 μM . This suggests that structural modifications in purine analogues can lead to improved therapeutic profiles.

Antimalarial Activity

Research into small-molecule benzothiazole hydrazones revealed promising results against Plasmodium falciparum, a malaria-causing parasite. The compound exhibited notable in vitro antiplasmodial activity and demonstrated significant suppression of parasite growth in murine models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, particularly targeting DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
  • Cell Cycle Disruption : Anticancer hydrazones may interfere with cell cycle progression by inducing apoptosis or inhibiting key regulatory proteins involved in cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the generation of ROS plays a role in the cytotoxic effects observed with certain hydrazones.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves condensation of 4-chlorobenzaldehyde with a hydrazine-containing purine derivative. A common approach, as seen in analogous compounds, uses catalysts like palladium or copper in polar aprotic solvents (e.g., DMF or toluene) under controlled temperatures (80–120°C) to achieve cyclization and functional group modifications . Precursor preparation may require hydrogenation steps, as demonstrated in the synthesis of related quinazolinones . Key parameters for yield optimization include stoichiometric ratios, reaction time (12–24 hours), and inert atmosphere to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the hydrazone linkage and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and gradient elution with acetonitrile/water . Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability, which is vital for reproducibility in biological assays .

Q. What are the known stability challenges for this hydrazone derivative under varying storage conditions?

  • Methodological Answer : Hydrazones are prone to hydrolysis and oxidation. Stability studies indicate that the compound should be stored in anhydrous conditions (e.g., under argon or nitrogen) at –20°C, away from light. Accelerated degradation tests (40°C/75% relative humidity) can model long-term stability, with HPLC monitoring for decomposition products like free aldehydes or hydrazines .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the multi-step synthesis of this compound, particularly when scaling from milligram to gram quantities?

  • Methodological Answer : A fractional factorial DoE approach can identify critical variables (e.g., temperature, catalyst loading, solvent volume). For example, in flow-chemistry setups, parameters like residence time and mixing efficiency significantly impact yield and by-product formation . Statistical models (e.g., Response Surface Methodology) enable predictive optimization, reducing trial-and-error iterations. Pilot-scale reactions (1–10 g) should prioritize reproducibility by maintaining strict control over exothermic reactions and intermediate purification steps .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., low solubility or metabolic instability). To resolve this:

  • Perform solubility assays (e.g., shake-flask method) in biorelevant media (FaSSIF/FeSSIF).
  • Use LC-MS/MS to quantify plasma protein binding and metabolic clearance in hepatocyte models .
  • Validate target engagement in vivo via pharmacodynamic markers (e.g., enzyme inhibition in tissue homogenates) .

Q. What strategies are effective for identifying and mitigating impurities formed during the synthesis of this hydrazone derivative?

  • Methodological Answer : Common impurities include unreacted aldehydes, hydrazine by-products, and oxidation adducts. Mitigation strategies:

  • Use scavenger resins (e.g., polymer-bound boronic acids) to trap excess aldehydes.
  • Employ orthogonal purification techniques: silica gel chromatography followed by recrystallization from ethanol/water mixtures .
  • Advanced mass spectrometry imaging (MSI) can map impurity distribution in crude batches .

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